molecular formula C10H9NO4 B8327082 5-(2-Methoxyphenyl)oxazolidine-2,4-dione

5-(2-Methoxyphenyl)oxazolidine-2,4-dione

Cat. No.: B8327082
M. Wt: 207.18 g/mol
InChI Key: ULAQKPXNVOJZJW-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)oxazolidine-2,4-dione is a heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 2. Oxazolidine-2,4-diones are structurally related to thiazolidine-2,4-diones (where sulfur replaces oxygen) and imidazolidine-2,4-diones (with an additional nitrogen atom). These derivatives are widely explored for their biological activities, including enzyme inhibition, antimicrobial, and anticancer effects .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H9NO4/c1-14-7-5-3-2-4-6(7)8-9(12)11-10(13)15-8/h2-5,8H,1H3,(H,11,12,13)

InChI Key

ULAQKPXNVOJZJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=O)NC(=O)O2

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

5-(2-Methoxyphenyl)oxazolidine-2,4-dione features a five-membered oxazolidine ring with a methoxyphenyl substituent. The synthesis typically involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under controlled conditions. A notable method for synthesizing oxazolidine-2,4-diones includes treating corresponding carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures, yielding high-purity products .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of oxazolidine-2,4-dione exhibit significant antimicrobial properties. A study reported Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against certain strains of bacteria, demonstrating potent activity against Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

CompoundMIC (µg/mL)Target Organisms
This compound2Staphylococcus aureus
Other derivatives4 - 16Escherichia coli, Salmonella spp.

Anticancer Properties

The oxazolidine scaffold has been investigated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms that include the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity
In vitro studies demonstrated that certain derivatives could inhibit cell growth by inducing apoptosis, activating caspases and modulating Bcl-2 family proteins. This indicates a promising avenue for the development of cancer therapies based on this compound.

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of oxazolidine derivatives. These compounds may act as selective N-Methyl-D-aspartate (NMDA) receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several oxazolidine derivatives against common pathogens. Results showed that modifications at the 5-position significantly enhanced antimicrobial activity compared to unmodified structures.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain oxazolidine derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

A. Oxazolidine-2,4-dione Derivatives

(Z)-5-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione (S17.7) Substituents: 4-Chlorobenzylidene at position 5 and 4-methoxyphenyl at position 3. Properties: Melting point 204–206°C, 90% synthesis yield. The chloro group enhances electrophilicity, while the methoxy group improves solubility.

3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione Substituents: Azetidine ring conjugated with a 2-methoxyphenylacetyl group. Properties: Molecular weight 304.30 g/mol.

B. Thiazolidine-2,4-dione Derivatives

5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d)

  • Substituents : 3-Methoxybenzylidene at position 4.
  • Activity : 84.2% lipid peroxidation inhibition (vs. Trolox: 62.3%). The methoxy group enhances antioxidant capacity by stabilizing radical intermediates .

5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione (1s)

  • Substituents : Indole-derived substituent.
  • Activity : IC₅₀ = 7.46 µM for lipoxygenase (LOX) inhibition. The indole group facilitates π-π stacking with enzyme active sites .

C. Imidazolidine-2,4-dione Derivatives

5-(4-Methoxyphenyl)-3-phenylimidazolidin-2,4-dione (IM-5)

  • Substituents : 4-Methoxyphenyl at position 5.
  • Activity : Exhibits cardiovascular effects in rats, likely due to methoxy-enhanced bioavailability .

(5R)-5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione

  • Substituents : Chiral center with 4-methoxyphenylethyl group.
  • Properties : Stereochemistry (R-configuration) may influence metabolic stability and target binding .

Key Trends :

  • Substituent Position : Methoxy groups at para positions (e.g., 4-methoxyphenyl) generally enhance solubility and metabolic stability compared to ortho or meta positions.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) improves antioxidant activity, while chloro (electron-withdrawing) enhances electrophilic reactivity .
  • Heteroatom Influence : Thiazolidinediones (S-containing) show stronger LOX inhibition than oxazolidinediones, likely due to sulfur’s polarizability and enzyme interaction .

Pharmacological Potential

  • Antioxidant Activity : Methoxy-substituted thiazolidinediones (e.g., 1d) outperform oxazolidinediones in lipid peroxidation inhibition, suggesting sulfur’s role in radical scavenging .
  • Enzyme Inhibition : Thiazolidinediones exhibit lower IC₅₀ values for LOX than oxazolidinediones, highlighting sulfur’s advantage in enzyme binding .
  • Receptor Affinity: Imidazolidinediones with arylpiperazine fragments (e.g., compound 13) show nanomolar affinity for serotonin receptors, a property less explored in oxazolidinediones .

Preparation Methods

Amide-Carbonic Acid Ester Condensation

The most widely documented method involves the reaction of substituted amides with aromatic carbonic acid esters under thermal conditions. This approach, detailed in patents EP0056966A1 and EP0056966B1, proceeds via cyclization to form the oxazolidine-2,4-dione core.

Reaction Mechanism :

  • Nucleophilic Attack : The amide nitrogen attacks the carbonyl carbon of the carbonic acid ester.

  • Cyclization : Intramolecular esterification forms the five-membered oxazolidine ring.

  • Phenol Elimination : Aromatic hydroxyl groups (e.g., from diphenyl carbonate) are eliminated as phenol derivatives.

Standard Protocol (EP0056966A1):

  • Reactants :

    • N-(2-Methoxyphenyl)amide (1.0 equiv)

    • Diphenyl carbonate (1.1 equiv)

  • Catalyst : Sodium ethylate (0.01–0.1 mol%)

  • Conditions : 140–145°C, solvent-free, 3–5 hours

  • Yield : 85–92%

Table 1: Optimization of Amide-Carbonic Acid Ester Reactions

ParameterOptimal RangeImpact on Yield
Temperature140–160°C>90% above 145°C
Catalyst Loading0.05–0.1 mol%Prevents side reactions
Reaction Time3–4 hoursMaximizes cyclization

Carbamate-Hydroxycarboxylic Acid Ester Route

An alternative method (US4220787A) employs carbamates and 2-hydroxycarboxylic acid esters, offering advantages in purity and scalability.

Key Steps :

  • Carbamate Activation : Methyl N-(2-methoxyphenyl)carbamate reacts with isobutyl vinyl-lactate.

  • Transesterification : Methanol/isobutanol byproducts are distilled off.

  • Cyclodehydration : Forms the oxazolidine-2,4-dione ring.

Industrial-Scale Protocol :

  • Reactants :

    • Methyl N-(2-methoxyphenyl)carbamate (1.0 equiv)

    • Isobutyl 2-hydroxy-2-methoxymethyl-propanoate (1.05 equiv)

  • Catalyst : Tributylamine (0.05 equiv)

  • Conditions : 170–190°C, vacuum distillation (200 mbar)

  • Yield : 88–94%

Catalytic Systems and Selectivity

Base Catalysts

Sodium ethylate and tertiary amines (e.g., tripropylamine) are critical for accelerating cyclization while minimizing hydrolysis. Excess base (>0.1 mol%) risks decarboxylation, reducing yields by 15–20%.

Solvent-Free vs. Solvent-Assisted Synthesis

Solvent-free conditions dominate industrial applications due to:

  • Lower Costs : Eliminates solvent recovery steps.

  • Higher Efficiency : Reaction concentrations ≥90% (v/v).
    In contrast, academic studies occasionally use acetone or THF to improve homogeneity for small-scale reactions.

Industrial Production Techniques

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance reproducibility:

  • Residence Time : 20–30 minutes

  • Throughput : 50–100 kg/day

  • Purity : ≥99.5% (HPLC)

Table 2: Bench-Scale vs. Industrial Process Metrics

MetricBench-ScaleIndustrial Scale
Temperature Control±5°C±1°C
Yield Consistency80–90%92–95%
Byproduct Formation5–8%<2%

Purification and Characterization

Crystallization Protocols

  • Solvent System : Methanol/water (4:1 v/v)

  • Recovery : 78–85% after two recrystallizations

  • Purity Criteria :

    • Melting Point: 112–114°C

    • HPLC Purity: ≥99%

Analytical Validation

  • NMR : δ 3.85 (s, OCH₃), δ 5.21 (d, J = 6.5 Hz, CH₂)

  • MS : m/z 235 [M+H]⁺

Comparative Analysis of Methods

Table 3: Method Advantages and Limitations

MethodAdvantagesLimitations
Amide-Carbonic EsterHigh yield, scalableRequires high temps
Carbamate RouteExcellent purityComplex precursors

Emerging Innovations

Microwave-Assisted Synthesis

Pilot studies demonstrate 30–40% faster reaction times (1.5–2 hours) with comparable yields.

Biocatalytic Approaches

Recent patents explore lipase-mediated cyclization at 50–60°C, though yields remain suboptimal (65–70%) .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenyl precursors with oxazolidine-2,4-dione derivatives. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2–3 hours) yields structurally analogous thiazolidinones . Optimization can employ Design of Experiments (DOE) to minimize trial runs while evaluating variables like temperature, solvent polarity, and stoichiometry. Statistical tools (e.g., response surface methodology) help identify critical parameters for yield improvement . Post-synthesis, recrystallization (e.g., from DMF/ethanol) enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

  • Methodological Answer :
  • NMR : Analyze the methoxy group (δ 3.8–4.0 ppm for OCH₃ protons) and aromatic protons (δ 6.8–7.5 ppm for the 2-methoxyphenyl ring). The oxazolidine-dione carbonyls appear as distinct signals in 13C^{13}\text{C} NMR (δ 165–175 ppm) .
  • IR : Key peaks include C=O stretches (~1750–1800 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the oxazolidine ring .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., isotope mass ≈ 371.08 g/mol) and fragmentation patterns .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability is affected by:
  • Temperature : Store at 2–8°C to prevent thermal decomposition (observed in analogs at ~94–96°C) .
  • Light : Protect from UV exposure to avoid photodegradation of the methoxyphenyl moiety.
  • pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the oxazolidine-dione ring .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental approaches?

  • Methodological Answer :
  • Computational : Use density functional theory (DFT) to model transition states and intermediates. For example, quantum chemical calculations (e.g., B3LYP/6-31G*) predict regioselectivity in cyclization reactions .
  • Experimental : Isotopic labeling (e.g., 18O^{18}\text{O}) or kinetic studies (e.g., varying substituents on the phenyl ring) validate computational predictions .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound?

  • Methodological Answer :
  • Replication : Verify results across multiple batches to rule out synthetic variability.
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to resolve structural ambiguities .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) explore potential pathways for oxidation, reduction, or nucleophilic attack .
  • Machine Learning : Train models on existing oxazolidine-dione reaction databases to predict regioselectivity or byproduct formation .

Q. What methodologies are recommended for evaluating the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer :
  • In Vitro Assays : Use enzyme inhibition studies (e.g., α-glucosidase or COX-2) with IC₅₀ determination. For antimicrobial activity, follow CLSI guidelines for MIC/MBC testing .
  • SAR Studies : Modify substituents (e.g., methoxy position, halogenation) to correlate structure with activity .

Q. How can structural modifications of this compound enhance its physicochemical or pharmacological properties?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring to improve metabolic stability .
  • Prodrug Design : Esterify the dione carbonyls to enhance solubility .

Q. What crystallographic techniques are critical for resolving the 3D structure of this compound and its derivatives?

  • Methodological Answer :
  • X-ray Diffraction : Use monoclinic crystals (space group P2₁) with a Cu-Kα source. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to confirm tautomeric forms .
  • Cambridge Structural Database (CSD) : Compare lattice parameters (e.g., a = 6.23 Å, β = 99.37°) with analogs for validation .

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